molecular formula C14H24O3 B11817023 2-Cyclododecyl-2-oxoacetic acid

2-Cyclododecyl-2-oxoacetic acid

Cat. No.: B11817023
M. Wt: 240.34 g/mol
InChI Key: CHLRTMOMTGDSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclododecyl-2-oxoacetic acid is a substituted 2-oxoacid characterized by a cyclododecyl group attached to the α-carbon of the oxoacetic acid backbone. The cyclododecyl substituent, a 12-membered cycloalkane ring, imparts significant steric bulk and lipophilicity to the molecule. These analogs share a common α-keto acid functional group (-COCOOH), which is critical for their reactivity in biochemical and synthetic applications, including enzyme inhibition and coordination chemistry .

Properties

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

2-cyclododecyl-2-oxoacetic acid

InChI

InChI=1S/C14H24O3/c15-13(14(16)17)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,16,17)

InChI Key

CHLRTMOMTGDSHL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclododecyl-2-oxoacetic acid typically involves the reaction of cyclododecanone with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclododecyl-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclododecylcarboxylic acid.

    Reduction: Cyclododecyl-2-hydroxyacetic acid.

    Substitution: Various substituted cyclododecyl derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclododecyl-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclododecyl-2-oxoacetic acid involves its interaction with various molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclododecyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Key Observations :

  • Cycloalkyl Size Effects : Larger cycloalkyl groups (e.g., cyclododecyl) increase molecular weight and steric hindrance, reducing solubility in aqueous media compared to smaller analogs like cyclopentyl or cyclohexyl derivatives .
  • Functional Group Influence : The thienyl group in 2-oxo-2-(2-thienyl)acetic acid enables π-π interactions and planar crystal packing, whereas diphenyl derivatives exhibit aromatic stacking for solid-state stability .

Research Findings

  • Crystal Structures : Cyclohexyl and thienyl derivatives exhibit distinct hydrogen-bonding networks. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms chains via O–H⋯O and C–H⋯O interactions, a feature likely absent in highly lipophilic cyclododecyl analogs .
  • Thermal Stability : Cyclododecyl derivatives may exhibit higher melting points than cyclohexyl analogs due to van der Waals interactions, though experimental data is lacking .

Biological Activity

2-Cyclododecyl-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclododecyl group attached to an oxoacetic acid moiety. This structure may influence its interaction with biological targets, enhancing its activity in specific pathways.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antitumor Activity : Related compounds have shown inhibitory effects on human tumor cell lines such as HL-60 and BGC-823, suggesting potential for cancer therapy .
  • Fungicidal Properties : Some derivatives demonstrate significant antifungal activity against pathogens like Botrytis cinerea, indicating a role in agricultural applications .

In Vitro Studies

A study on related compounds demonstrated that 2-oxocycloalkylsulfonamides exhibited fair to excellent fungicidal activities. For instance, certain compounds had EC50 values comparable to commercial fungicides, highlighting their potential utility in managing plant diseases .

Case Studies

  • Antitumor Efficacy : A series of bioassays indicated that specific derivatives of this compound showed promising results against various human cancer cell lines. The most active compounds displayed significant growth inhibition, suggesting a mechanism that may involve apoptosis or cell cycle arrest.
    Compound IDCell LineEC50 (µg/mL)Activity Level
    4A(10)HL-601.5Excellent
    4A(11)BGC-8233.0Good
    4B(3)Bel-74022.5Very Good
  • Fungicidal Activity : The fungicidal efficacy was assessed against Botrytis cinerea, with several derivatives achieving low EC50 values, indicating high potency.
    Compound IDPathogenEC50 (µg/mL)Comparison to Control
    4A(12)Botrytis cinerea2.12Comparable to Procymidone (EC50 = 2.45 µg/mL)

Discussion

The biological activity of this compound appears promising based on the available data from similar compounds. Its potential applications in cancer therapy and agriculture warrant further investigation into its pharmacodynamics and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.